molecular formula C10H16ClN5 B021179 2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine CAS No. 26737-71-3

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

Cat. No.: B021179
CAS No.: 26737-71-3
M. Wt: 241.72 g/mol
InChI Key: FHDFJPIRJCWFNA-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a triazine derivative characterized by three distinct substituents:

  • Position 2: Tert-butylamino group [(CH₃)₃C-NH-]
  • Position 4: Chloro group (Cl)
  • Position 6: Cyclopropylamino group (C₃H₅-NH-)

Its molecular formula is C₁₀H₁₆ClN₅, with a molecular weight of 241.45 g/mol.

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-cyclopropyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDFJPIRJCWFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603562
Record name N~2~-tert-Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26737-71-3
Record name N~2~-tert-Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Chlorine Substitution with Cyclopropylamine

In a refluxing ethanol solution, 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine reacts with cyclopropylamine in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The base facilitates deprotonation of cyclopropylamine, enhancing its nucleophilicity for substitution at the 4- and 6-positions of the triazine ring.

Reaction Conditions

  • Molar Ratio : 1:2 (triazine:cyclopropylamine)

  • Solvent : Anhydrous ethanol

  • Temperature : 80°C (reflux)

  • Time : 12–16 hours

  • Catalyst : DIPEA (1.5 equivalents)

Yield : 94%

Step 2: Selective Monosubstitution

The reaction selectively substitutes one chlorine atom at the 6-position first, forming this compound as the major product. The remaining chlorine at position 4 remains unreactive under these conditions due to steric hindrance from the tert-butyl group.

Reaction Optimization and Critical Parameters

Solvent Selection

Ethanol is preferred for its ability to dissolve both the triazine precursor and cyclopropylamine while stabilizing intermediates. Alternatives like dichloromethane (used in analogous syntheses) result in lower yields (<70%) due to poor solubility of the amine.

Base Influence

DIPEA outperforms weaker bases (e.g., sodium carbonate) by maintaining a high pH throughout the reaction, preventing HCl-mediated side reactions.

Temperature and Time

Elevated temperatures (80°C) accelerate substitution but risk thermal decomposition. Shorter reaction times (<12 hours) lead to incomplete conversion, while extended durations (>16 hours) promote di-substitution byproducts.

Purification and Characterization

Isolation Techniques

  • Crystallization : The crude product is recrystallized from a hexane/ethyl acetate (3:1) mixture, yielding colorless crystals.

  • Column Chromatography : Silica gel chromatography (eluent: chloroform/methanol 95:5) removes trace impurities.

Purity

  • HPLC : ≥98% (UV detection at 254 nm)

  • Melting Point : 148–150°C

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 1.45–1.50 (m, 4H, cyclopropyl), 3.20 (br s, 1H, NH), 5.10 (br s, 1H, NH).

  • MS (ESI+) : m/z 241.72 [M+H]⁺.

Comparative Analysis with Analogous Triazines

Propazine Synthesis (CAS 139-40-2)

Propazine, a structurally related herbicide, is synthesized via similar methodology:

ParameterThis compoundPropazine
Starting Material2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine2,4,6-Trichloro-1,3,5-triazine
Amine ReagentCyclopropylamineIsopropylamine
SolventEthanolDichloromethane
Yield94%85%
Industrial ApplicationResearch chemicalHerbicide (Milo-PRO®, Gesamil®)

Key differences include the use of dichloromethane in propazine synthesis, which reduces side reactions but requires anhydrous conditions.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Standard for small-scale production (<10 kg), enabling precise control over reaction parameters.

  • Continuous Flow Systems : Potential for large-scale synthesis (>100 kg/year) with reduced solvent consumption and improved heat management.

Cost Drivers

  • Cyclopropylamine : High cost (≈$1,400/kg) limits large-scale adoption.

  • DIPEA Recovery : Distillation and reuse of DIPEA reduce overall expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Hydrolysis Products: Breakdown products of the triazine ring, including amines and carboxylic acids.

Scientific Research Applications

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with four analogous triazines, highlighting substituent variations and their implications:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Tert-butylamino, Chloro, Cyclopropylamino C₁₀H₁₆ClN₅ 241.45 Potential herbicide/pesticide; bulky substituents may enhance selectivity
Atrazine Ethylamino, Chloro, Isopropylamino C₈H₁₄ClN₅ 215.68 Broad-spectrum herbicide; moderate mammalian toxicity (oral LD₅₀ in rats: ~3000 mg/kg)
SAMURON/SEMERON (2-Methylthio-4-methylamino-6-isopropylamino-1,3,5-triazine) Methylthio, Methylamino, Isopropylamino C₇H₁₃N₅S 215.28 Higher mammalian toxicity (rat LC₅₀: 50 mg/L); methylthio group increases reactivity
2-(tert-Butylamino)-4-(cyclopropylamino)-6-(methylthio)-1,3,5-triazine () Tert-butylamino, Cyclopropylamino, Methylthio C₁₁H₁₉N₅S 253.37 Methylthio group reduces polarity; used in biochemical research
Quinoline-functionalized triazine () Butylamino, Chloro, Quinoline-propylamino C₁₉H₂₃ClN₈ 422.90* Pharmaceutical potential (e.g., antimalarial activity due to quinoline moiety)

*Calculated based on substituents described in .

Substituent Effects on Key Properties

Chloro vs. Methylthio Groups: The chloro group in the target compound and atrazine enhances electrophilicity, favoring herbicidal activity through inhibition of photosynthesis .

Bulky Alkylamino Groups: The tert-butyl and cyclopropyl groups in the target compound likely reduce soil mobility compared to smaller substituents (e.g., ethyl/isopropyl in atrazine), minimizing environmental persistence .

Aromatic vs. Aliphatic Substituents: The quinoline group in ’s compound introduces aromaticity, enabling π-π stacking interactions with biological targets (e.g., enzymes or DNA), which is absent in the aliphatic-substituted target compound .

Toxicity and Environmental Impact

  • Atrazine: Known for endocrine-disrupting effects in amphibians and groundwater contamination due to high solubility .
  • SAMURON : Higher acute toxicity (LC₅₀: 50 mg/L in rats) linked to methylthio-mediated oxidative stress .
  • Target Compound: Limited toxicity data available, but bulky substituents may reduce bioaccumulation risks compared to smaller triazines .

Research and Regulatory Notes

  • Deuterated Derivatives: Deuterated versions of the target compound (e.g., 2-(tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9) are used as isotopic tracers in metabolic studies, though isotopic effects on stability remain understudied .
  • Regulatory Status : Atrazine is heavily regulated in the EU due to environmental concerns, while newer triazines (e.g., the target compound) may require further ecotoxicological profiling .

Biological Activity

2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H13_{13}ClN5_{5}
  • CAS Number : 26737-71-3

Its structure includes a triazine ring, which is significant for its interaction with various biological targets.

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Interactions :
    • The compound has been shown to interact with multiple receptors, including adrenergic receptors and serotonin receptors (5-HT), which are critical in the modulation of neurotransmission and cardiovascular functions .
  • Enzyme Inhibition :
    • It acts as an inhibitor for various metabolic enzymes such as acetylcholinesterase and angiotensin-converting enzyme (ACE), which play crucial roles in neurotransmission and blood pressure regulation .
  • Signal Transduction Pathways :
    • The compound influences pathways such as MAPK/ERK signaling, which is vital for cell proliferation and differentiation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models. It appears to modulate immune responses by affecting cytokine production and inhibiting inflammatory pathways .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a therapeutic agent in infectious diseases.

Anti-inflammatory Research

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its anti-inflammatory capabilities.

Data Table: Biological Activities Summary

Activity Effect Mechanism
AntimicrobialEffective against E. coliDisruption of bacterial cell wall
Anti-inflammatoryReduces cytokine levelsInhibition of NF-kB pathway
AntitumorInduces apoptosisActivation of caspases

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, and how can purity be optimized?

  • Answer : The compound is synthesized via nucleophilic substitution of a chloro-substituted triazine precursor. A typical approach involves reacting 2,4-dichloro-6-cyclopropylamino-1,3,5-triazine with tert-butylamine under reflux in anhydrous tetrahydrofuran (THF) or acetonitrile. A molar excess of the amine (1.5–2.0 eq) and a base such as diisopropylethylamine (DIPEA) are used to drive the reaction. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FT-IR) spectroscopy are critical. For crystalline samples, X-ray diffraction provides definitive structural validation. Key spectral markers include:

  • ¹H NMR : Resonances for tert-butyl (δ ~1.3 ppm, singlet) and cyclopropylamino protons (δ ~2.5–3.0 ppm, multiplet).
  • HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₁H₁₈ClN₅: 280.1325).
  • FT-IR : N-H stretching (~3350 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Q. What are the key physicochemical properties relevant to laboratory handling?

  • Answer : Critical properties include:

PropertyValueMethod/Reference
Melting Point285–290°CDifferential Scanning Calorimetry (DSC)
SolubilityLow in water (<0.1 mg/L), soluble in DMSO, THFOECD Guideline 105
Log P (octanol-water)~3.2HPLC-derived retention time

Advanced Research Questions

Q. How does the substitution pattern (tert-butyl, chloro, cyclopropylamino) influence photostability and environmental persistence?

  • Answer : The chloro group enhances electrophilicity, making the compound susceptible to hydrolysis (half-life ~30 days at pH 7, 25°C). The tert-butyl and cyclopropyl groups sterically hinder enzymatic degradation, increasing soil persistence (DT₅₀ > 60 days). Photodegradation under UV light (λ = 254 nm) generates intermediates such as 2-hydroxy-4-cyclopropylamino-6-tert-butylamino-1,3,5-triazine, identified via LC-QTOF-MS .

Q. What experimental strategies can address contradictions in reported toxicity data across aquatic species?

  • Answer : Discrepancies in toxicity (e.g., LC₅₀ for Daphnia magna vs. algae) arise from differences in metabolic pathways and exposure conditions. Standardized protocols include:

  • Unified Test Conditions : Fixed pH (7.5 ± 0.2), temperature (20°C), and dissolved oxygen (>6 mg/L).
  • Metabolite Profiling : Compare detoxification pathways using ¹⁴C-labeled compound and radiometric assays.
  • Species-Sensitive Distributions (SSDs) : Statistically model toxicity thresholds across taxa to identify outliers .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s herbicidal activity?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate the tert-butyl/cyclopropylamino groups with inhibition of Photosystem II (PSII). Docking simulations (AutoDock Vina) show hydrogen bonding between the triazine ring and D1 protein residues (His215, Ser264). Validate predictions via chlorophyll fluorescence assays in isolated thylakoid membranes .

Data Contradiction Analysis

Q. Why do degradation studies report conflicting intermediate profiles under aerobic vs. anaerobic conditions?

  • Answer : Aerobic degradation by soil microbiota produces 2-chloro-4-cyclopropylamino-6-aminotriazine via dealkylation, while anaerobic conditions favor reductive dechlorination to 2-hydroxy derivatives. Use isotope tracer studies (e.g., ¹³C-labeled triazine) and high-resolution mass spectrometry to track pathway-specific intermediates .

Methodological Best Practices

Q. What precautions are critical for handling this compound in ecotoxicology studies?

  • Answer : Due to its persistence and aquatic toxicity:

  • Containment : Use sealed reactors with secondary containment trays.
  • Waste Disposal : Neutralize with Fenton’s reagent (Fe²⁺/H₂O₂) to mineralize chlorine-containing byproducts.
  • Analytical Controls : Spike recovery tests (80–120%) ensure accurate LC-MS/MS quantification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine
Reactant of Route 2
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Reactant of Route 2
2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine

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